

# physicochemical properties of Protosappanin B for research

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## Compound of Interest

Compound Name: Protosappanin B

Cat. No.: B1167991

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## Protosappanin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Protosappanin B** is a bioactive phenolic compound predominantly isolated from the heartwood of *Caesalpinia sappan* L., a plant with a long history in traditional medicine.<sup>[1]</sup> This document provides an in-depth technical overview of the physicochemical properties, key experimental protocols, and known signaling pathways associated with **Protosappanin B**, designed to support its application in scientific research and drug development.

### Physicochemical Properties of Protosappanin B

A summary of the known physicochemical properties of **Protosappanin B** is presented in the table below. While extensive research has been conducted on its biological activities, specific experimental values for melting point, pKa, and logP are not readily available in the public domain.

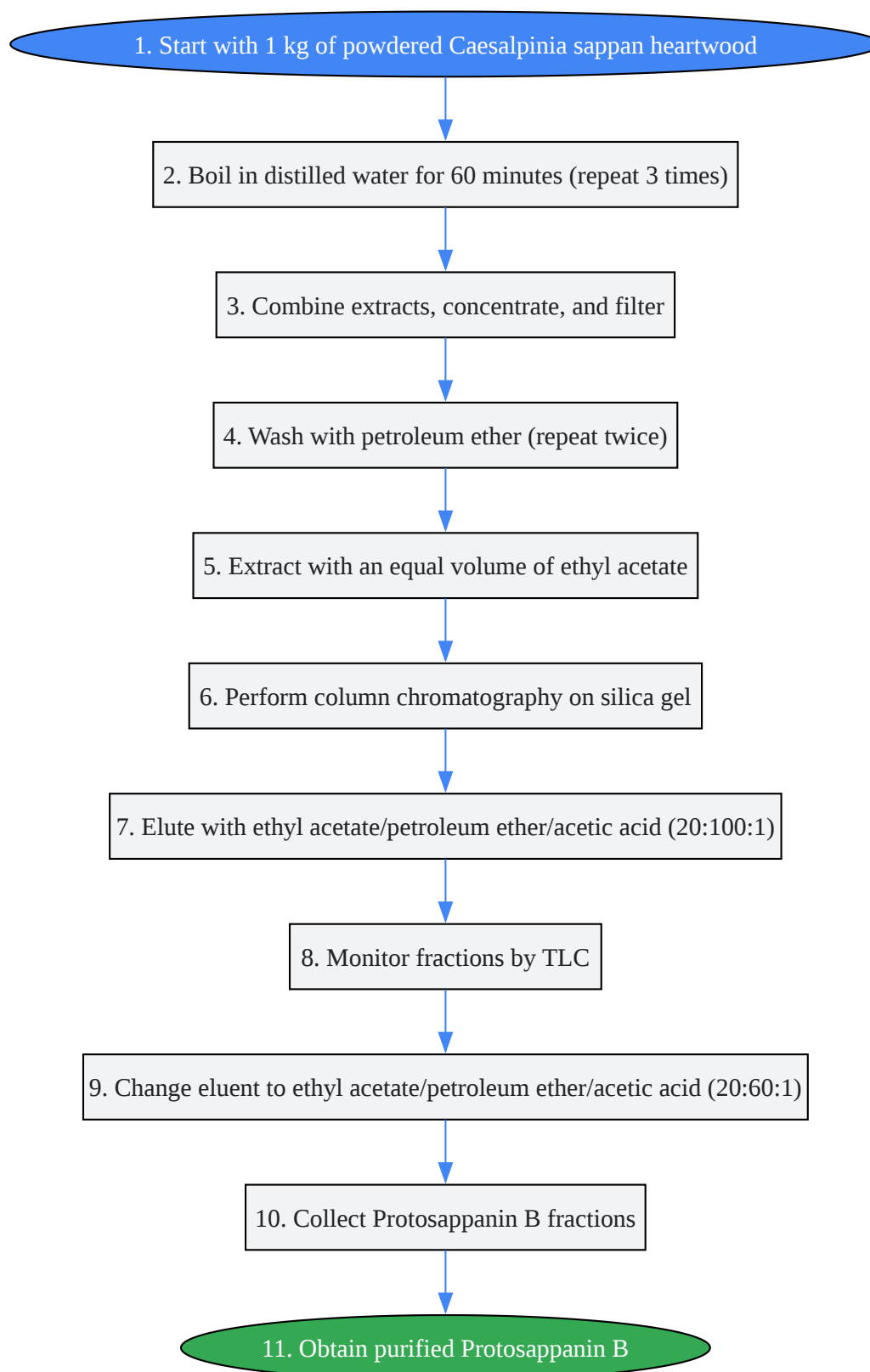
Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>6</sub>	[1]
Molecular Weight	304.29 g/mol	[2]
Appearance	Powder	[3]
Solubility	Soluble in DMSO, Ethanol, Water, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[3]
DMSO: 61 mg/mL (200.46 mM)	[2]	
UV-Vis λ <sub>max</sub> (in Methanol)	209 nm, 260 nm, 286 nm	[1]
Infrared (IR) Spectroscopy (cm <sup>-1</sup> )	3381.15 (O-H), 2933.88 (-CH <sub>2</sub> ), 1613.27, 1499.36 (benzene ring), 1296.25 (C-O, phenolic), 1164.83 (C-O, tertiary alcohol), 1025.13 (C-O, primary alcohol), 883.15 (isolated aromatic H), 816.95 (adjacent aromatic H)	[1]
Storage and Stability	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[2]
Melting Point	Not available	
pKa	Not available	
logP	Not available	

## Experimental Protocols

## Extraction and Isolation of **Protosappanin B** from **Caesalpinia sappan**

This protocol describes a method for the extraction and purification of **Protosappanin B** from the heartwood of *Caesalpinia sappan*.[\[1\]](#)

Workflow for Extraction and Isolation of **Protosappanin B**



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Caption: Workflow for the extraction and isolation of **Protosappanin B**.

#### Detailed Steps:

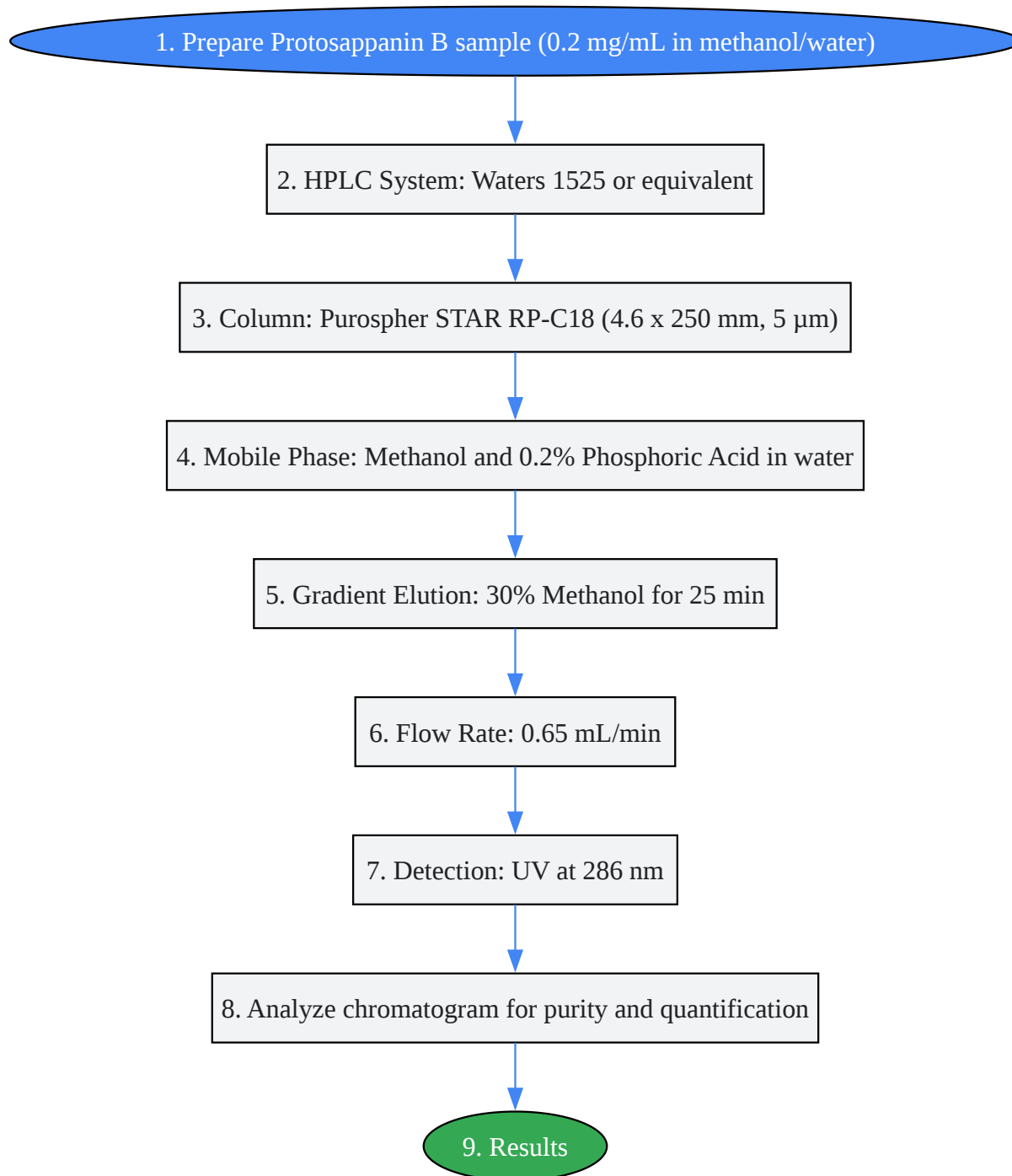
- Extraction:
  - Macerate 1 kg of *Caesalpinia sappan* heartwood.
  - Immerse the powdered wood in distilled water and boil for 60 minutes.
  - Repeat the boiling process three times.
  - Combine all aqueous extracts, concentrate them, and filter through an 80-120  $\mu\text{m}$  membrane.[\[1\]](#)
- Lipid Removal:
  - Add an equal volume of petroleum ether to the filtrate and shake to remove lipids.
  - Repeat the petroleum ether wash twice.[\[1\]](#)
- Ethyl Acetate Extraction:
  - Extract the aqueous layer with an equal volume of ethyl acetate.[\[1\]](#)
- Column Chromatography:
  - Prepare a chromatographic column (4 cm x 40 cm) with 150 g of 160-200 mesh silica gel.
  - Dissolve 15 g of the dried ethyl acetate extract in 100 mL of ethyl acetate and mix with 30 g of silica gel.
  - Remove the solvent by vacuum distillation and load the sample onto the column.
  - Elute the column with a mobile phase of ethyl acetate/petroleum ether/acetic acid (20:100:1).
  - Monitor the eluted fractions using Thin-Layer Chromatography (TLC) with a developing solvent of chloroform/acetone/formic acid (8:4:1).

- When brazilin spots appear on the TLC, change the eluent to ethyl acetate/petroleum ether/acetic acid (20:60:1) to elute **Protosappanin B**.
- Collect the fractions containing **Protosappanin B**.<sup>[1]</sup>

## High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the analysis of **Protosappanin B** purity and quantification.  
<sup>[1]</sup><sup>[4]</sup>

### HPLC Analysis Workflow



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Caption: Workflow for HPLC analysis of **Protosappanin B**.

#### Detailed Parameters:

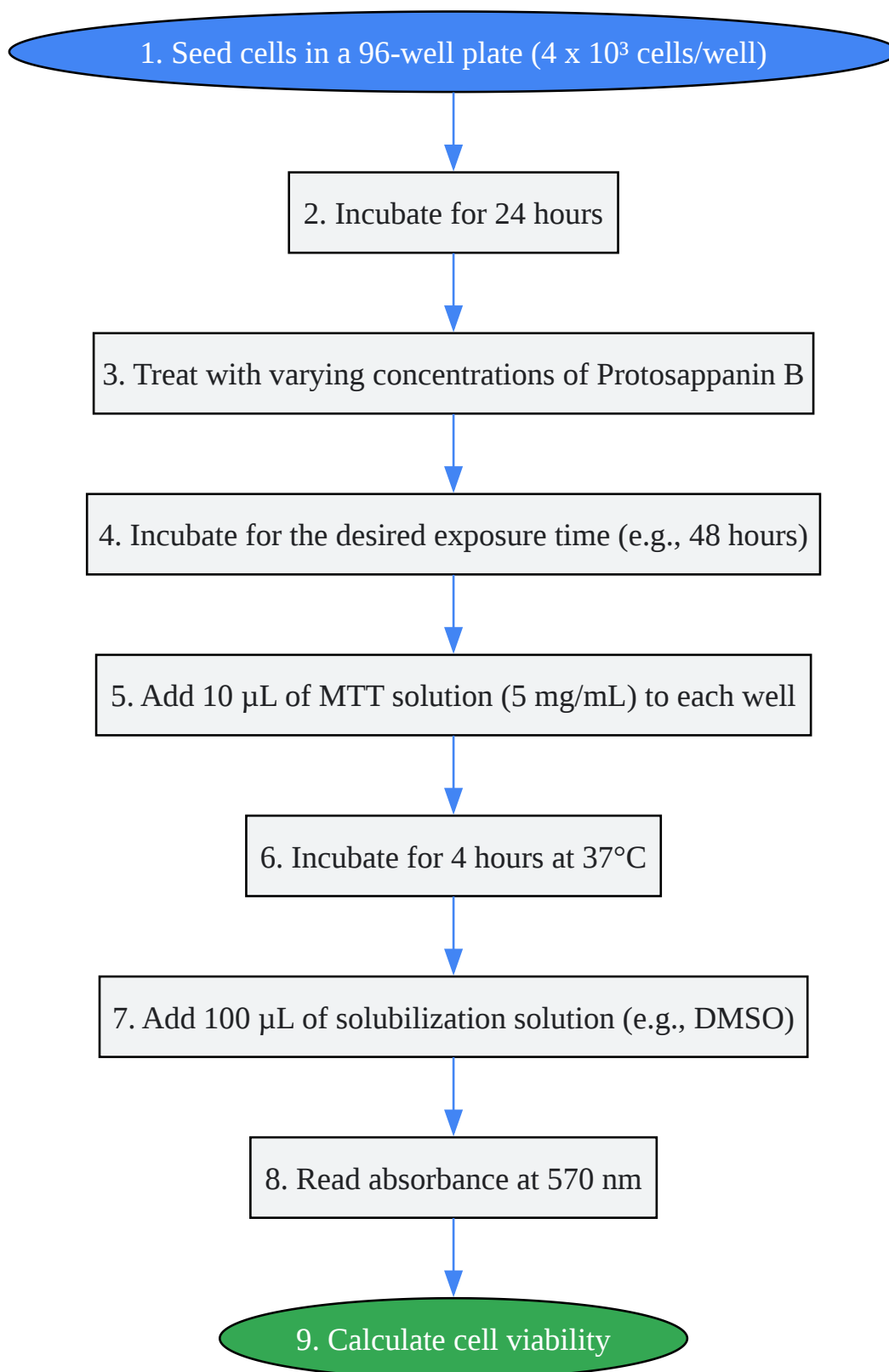
- Sample Preparation: Dissolve an appropriate amount of purified **Protosappanin B** in a methanol/water mixture (18:82) to a final concentration of 0.2 mg/mL.[\[1\]](#)
- HPLC System: A standard HPLC system, such as a Waters 1525, is suitable.[\[1\]](#)
- Column: Purospher STAR RP-C18 column (4.6 mm x 250 mm, 5 µm).[\[4\]](#)
- Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water.[\[4\]](#)
- Elution: A gradient elution can be used, for example, starting with 30% methanol for 25 minutes.[\[4\]](#)
- Flow Rate: 0.65 mL/min.[\[4\]](#)
- Detection: UV detection at a wavelength of 286 nm.[\[4\]](#)

## Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of **Protosappanin B** on cancer cell lines.[\[1\]](#)[\[5\]](#)

#### MTT Assay Workflow





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Caption: Workflow for the MTT cell viability assay.

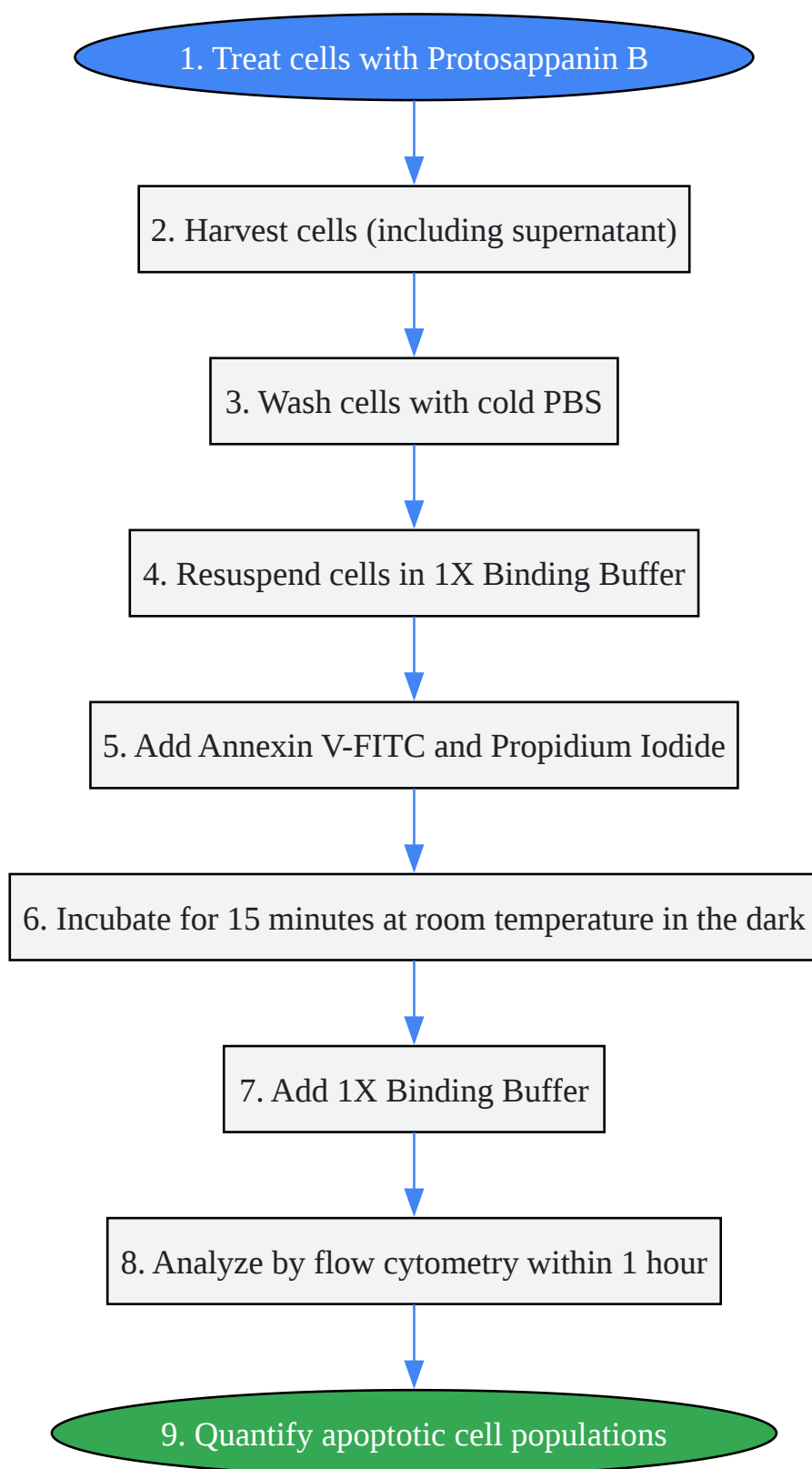
#### Detailed Steps:

- Cell Seeding: Seed cells (e.g., HCT-116, SW-480) into 96-well plates at a density of  $4 \times 10^3$  cells per well in 100  $\mu\text{L}$  of culture medium.[\[1\]](#)
- Incubation: Incubate the plates for 24 hours to allow for cell attachment.[\[1\]](#)
- Treatment: Replace the culture medium with fresh medium containing various concentrations of **Protosappanin B** (e.g., 12.5, 25, 50, 100, and 200  $\mu\text{g/mL}$ ). Include control wells with medium alone.[\[1\]](#)
- Exposure: Incubate the cells with **Protosappanin B** for the desired period (e.g., 48 hours).[\[1\]](#)
- MTT Addition: Add 10  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well.[\[5\]](#)
- Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[\[5\]](#)
- Solubilization: Add 100  $\mu\text{L}$  of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[\[5\]](#)
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[\[5\]](#)

## Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by **Protosappanin B**.[\[6\]](#)[\[7\]](#)

#### Apoptosis Analysis Workflow



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Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

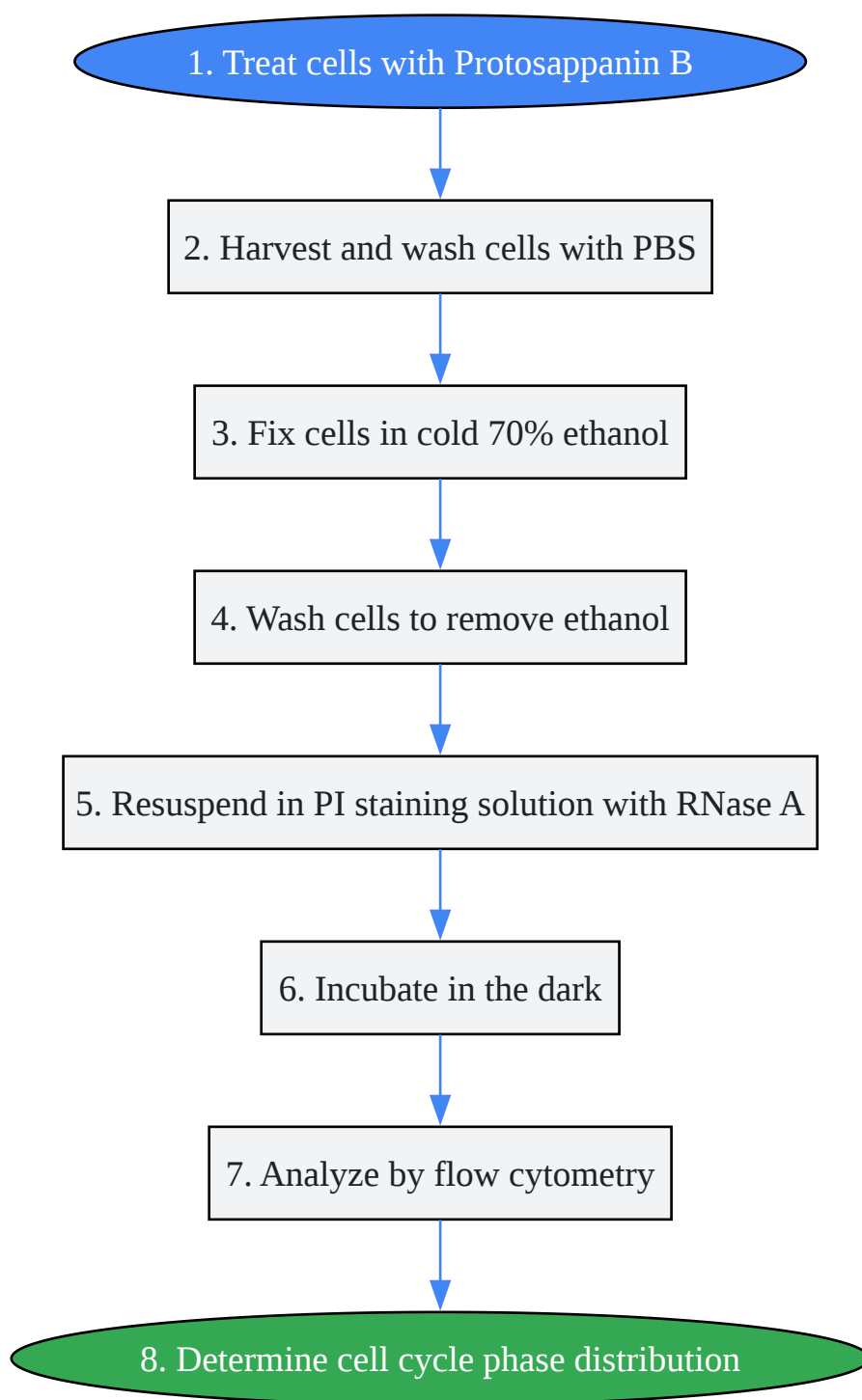
#### Detailed Steps:

- Cell Treatment: Treat cells with the desired concentrations of **Protosappanin B** for the specified time.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and combine with the supernatant.
- Washing: Wash the cells with ice-cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
- Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Dilution: Add 1X Binding Buffer to each sample.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

## Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution in **Protosappanin B**-treated cells using PI staining.[\[8\]](#)[\[9\]](#)

#### Cell Cycle Analysis Workflow



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Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

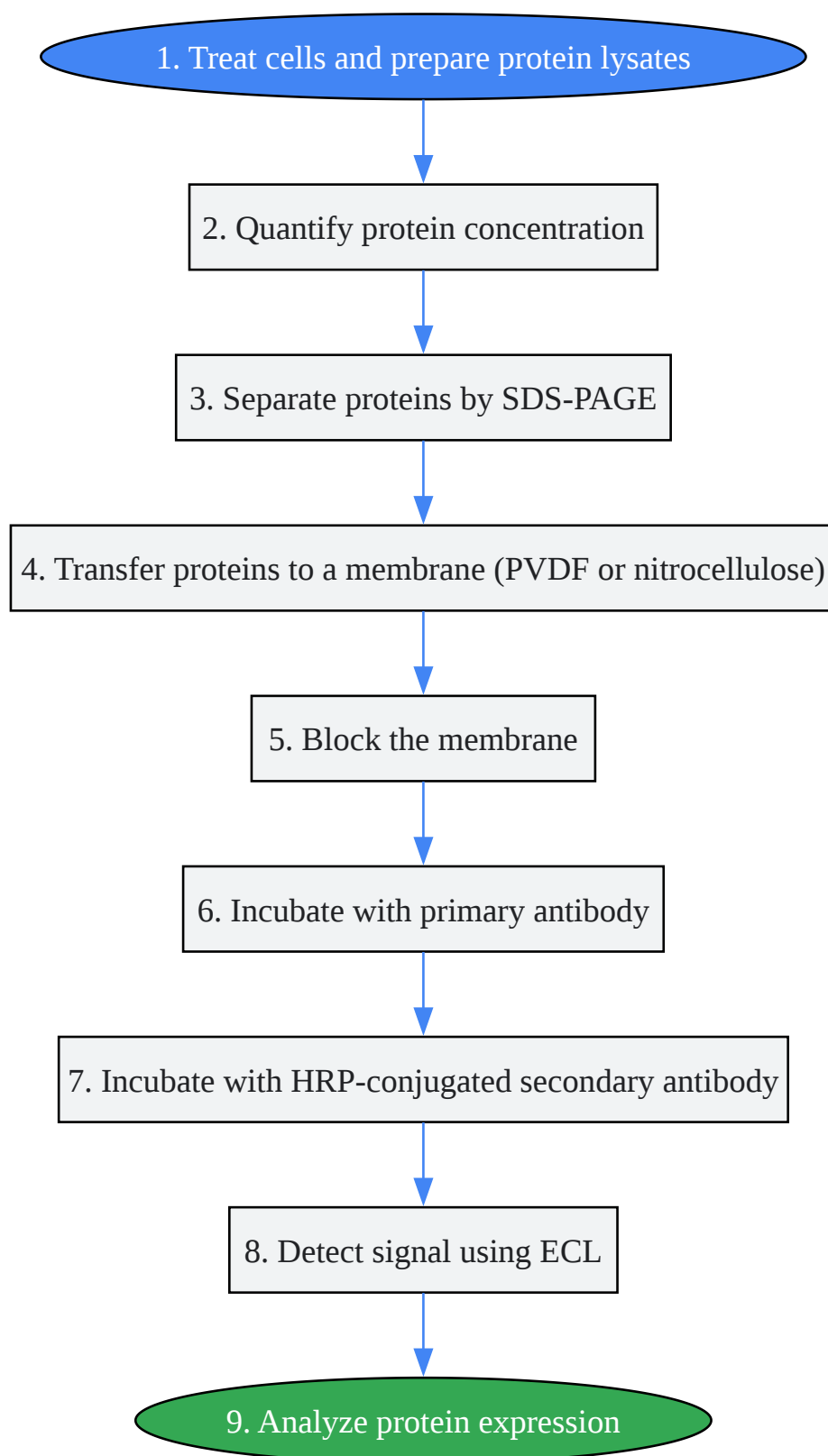
Detailed Steps:

- Cell Treatment: Treat cells with **Protosappanin B**.
- Harvesting: Harvest the cells and wash with PBS.
- Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating on ice.
- Washing: Wash the cells with PBS to remove the ethanol.
- Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
- Incubation: Incubate the cells in the dark.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

## Western Blotting

This protocol provides a general procedure for analyzing the expression of signaling proteins affected by **Protosappanin B**.[\[10\]](#)[\[11\]](#)

Western Blotting Workflow



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Caption: General workflow for Western blotting analysis.

#### Detailed Steps:

- **Sample Preparation:** Treat cells with **Protosappanin B**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein on an SDS-polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

## Signaling Pathways Modulated by Protosappanin B

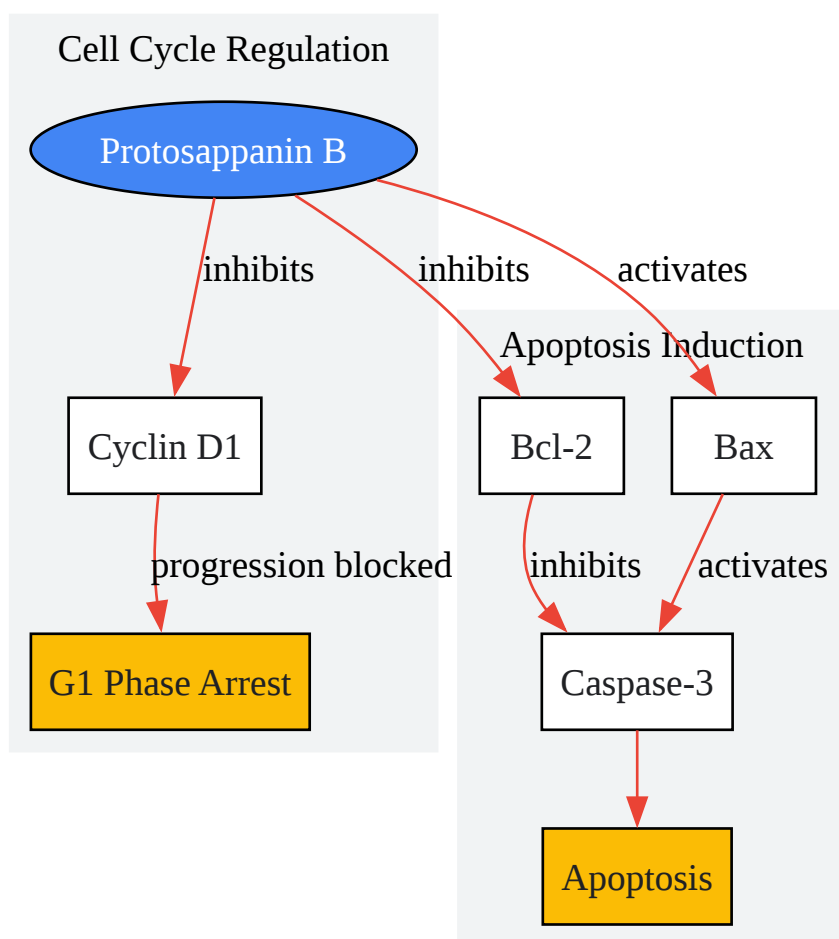
**Protosappanin B** has been shown to exert its biological effects, particularly its anti-cancer and anti-inflammatory activities, by modulating several key signaling pathways.

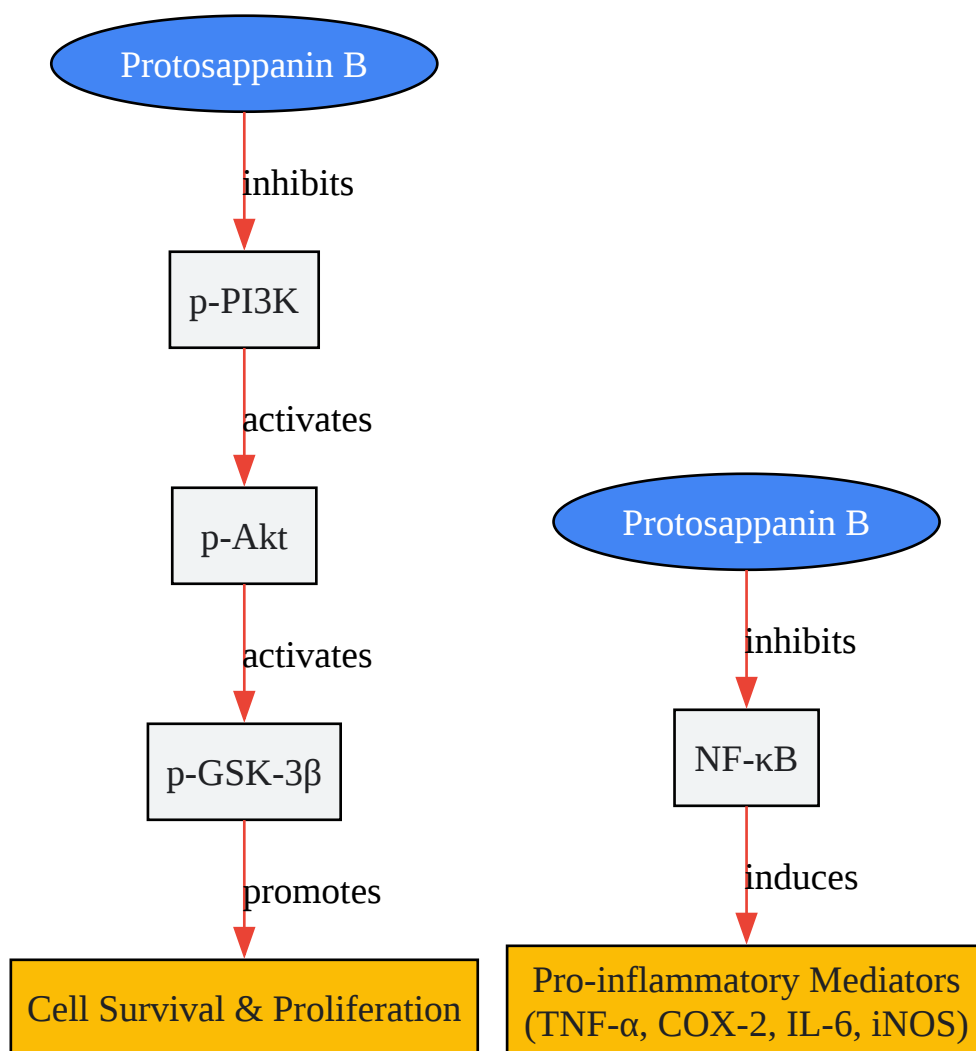
### Pro-Apoptotic and Cell Cycle Arrest Pathways

**Protosappanin B** induces apoptosis and causes G1 phase cell cycle arrest in cancer cells. This is achieved through the regulation of key proteins involved in these processes.

#### **Protosappanin B**-Induced Apoptosis and Cell Cycle Arrest







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